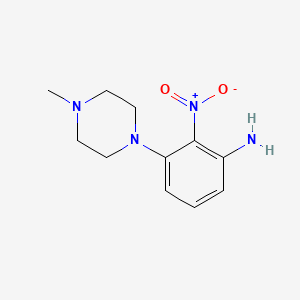

3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Description

Classification within Organic Chemistry: Piperazine (B1678402) and Nitroaniline Derivatives

From a structural standpoint, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline is categorized as a derivative of both piperazine and nitroaniline.

Piperazine Derivatives: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This scaffold is a common feature in many biologically active compounds and pharmaceuticals due to its ability to interact with various biological targets. The presence of the methylpiperazine group in this compound is crucial to its molecular architecture and subsequent biological interactions. nih.gov

Nitroaniline Derivatives: Nitroanilines are derivatives of aniline (B41778) that contain a nitro group (-NO2). The position of the nitro group relative to the amino group (-NH2) on the benzene (B151609) ring influences the compound's chemical reactivity and physical properties. wikipedia.org Nitroaniline derivatives are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. google.comchemiis.com The reactivity of this compound is influenced by the nitro and aniline functional groups, allowing for reactions such as the reduction of the nitro group to an amino group. smolecule.com

Historical Context of Synthesis and Early Research Endeavors

The synthesis of this compound, like many substituted piperazines, can be achieved through multi-step chemical processes. A general approach involves the formation of the piperazine ring, followed by the introduction of the nitroaniline moiety through a nucleophilic substitution reaction. smolecule.com A more specific synthetic route involves the reaction of 1-methylpiperazine (B117243) with 5-fluoro-2-nitroaniline. yzqyyykj.com

Early research into compounds with this structural framework identified them as important intermediates. For instance, the related compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) was reported as an intermediate in the synthesis of novel tyrosine kinase inhibitors in 2009. nih.gov Research published in 2020 detailed the discovery of a series of SIRT6 inhibitors based on the 1-phenylpiperazine (B188723) skeleton. This research began with the screening of a chemical library which identified 1-(4-nitrophenyl)piperazine (B103982) as a hit compound, leading to structural optimization and the synthesis of more potent derivatives. bohrium.comsci-hub.st

General Significance in Contemporary Chemical and Biological Research

The contemporary significance of this compound and its isomers is primarily centered on their biological activity, particularly as enzyme inhibitors.

SIRT6 Inhibition: Research has identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase involved in cellular processes like aging, metabolism, and DNA repair. smolecule.comnih.govbohrium.com SIRT6 is considered a potential therapeutic target for metabolic diseases, such as type 2 diabetes. nih.govbohrium.comsci-hub.st The compound, designated 6d in a prominent study, exhibited an IC50 value of 4.93 μM against SIRT6 and showed high selectivity over other histone deacetylases. nih.govsci-hub.st In a mouse model of type 2 diabetes, this compound was found to increase the levels of glucose transporter GLUT-1, which aids in reducing blood glucose. nih.govsci-hub.st

Synthetic Intermediate: Beyond its direct biological applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical industry. smolecule.com Its functional groups allow for further chemical modifications, making it a building block for creating a diverse range of potential drug candidates.

Research Findings on a Related Isomer

| Parameter | Finding | Reference |

|---|---|---|

| Target | SIRT6 (Sirtuin 6) | nih.govbohrium.comsci-hub.st |

| IC50 Value | 4.93 μM | nih.govsci-hub.st |

| Binding Affinity (KD) | 9.76 μM (SPR), 10 μM (ITC) | nih.govsci-hub.st |

| Mechanism of Action | Upregulates glucose transporter GLUT-1 | nih.govsci-hub.st |

| Selectivity | No significant activity against SIRT1-3 and HDAC1-11 | nih.gov |

This focused research highlights the compound's potential as a lead for developing new therapies targeting metabolic disorders. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUUIQMQPSMPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 3 4 Methylpiperazin 1 Yl 2 Nitroaniline

Molecular Conformation Studies

The piperazine (B1678402) ring within the structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (B187262) adopts a stable chair conformation . nih.govnih.gov This is a common, low-energy conformation for six-membered heterocyclic rings, minimizing steric strain.

The spatial relationship between the planar benzene (B151609) ring and the non-planar piperazine ring is described by specific dihedral and torsion angles. The dihedral angle between the benzene ring and the mean plane of the four carbon atoms of the piperazine ring is 12.17 (3)°. nih.govnih.gov This indicates a nearly parallel orientation between the two ring systems. nih.gov

More specifically, the chair conformation of the piperazine ring results in two distinct planes (N1—C2—C5 and N2—C3—C4) which form different torsion angles with the benzene ring, measured at 45.87 (2)° and 25.92 (3)°, respectively. nih.gov

The molecular conformation is significantly stabilized by intramolecular hydrogen bonding.

A key feature of the molecule's structure is the presence of an intramolecular N—H⋯O hydrogen bond . nih.govnih.gov This bond forms between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This interaction creates a planar six-membered ring, which is described in graph-set notation as an S(6) ring motif . nih.govnih.gov This type of intramolecular hydrogen bond is a common feature in ortho-nitroaniline systems and plays a crucial role in locking the conformation of the molecule. niscpr.res.in

Intramolecular Interactions and Hydrogen Bonding

Crystal Structure Elucidation

The crystal structure reveals how individual molecules of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline are arranged in a repeating three-dimensional lattice.

The compound crystallizes in the monoclinic system. nih.gov The unit cell is the basic repeating parallelepiped from which the entire crystal is built. For this compound, the dimensions and angles of the unit cell have been determined at a temperature of 293 K. nih.gov The structure contains four molecules (Z = 4) within each unit cell. nih.gov In the crystal, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₁₆N₄O₂ |

| Formula weight | 236.28 |

| Crystal system | Monoclinic |

| Unit cell dimensions | |

| a (Å) | 11.027 (2) |

| b (Å) | 6.121 (1) |

| c (Å) | 17.524 (4) |

| β (°) | 103.79 (3) |

| Volume (ų) | 1148.7 (4) |

| Z (molecules per unit cell) | 4 |

Data sourced from Luan et al. (2010). nih.gov

Intermolecular Interactions and Crystal Packing Motifs

An intramolecular N—H⋯O hydrogen bond is also observed, which contributes to the planarity of the molecule's core structure. nih.gov The dihedral angle between the benzene ring and the plane of the four carbon atoms of the piperazine ring is 12.17 (3)°. The piperazine ring itself adopts a chair conformation. nih.gov

A key feature of the crystal packing of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is the presence of intermolecular N—H⋯N hydrogen bonds. These interactions link adjacent molecules, forming chains within the crystal lattice. nih.gov This specific hydrogen bonding motif is a significant contributor to the stability of the crystalline structure. The formation of these chains dictates the propagation of the molecular assembly in one dimension, which then further organizes to form the three-dimensional crystal. nih.gov

The following table summarizes the crystallographic data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₄O₂ |

| Molecular Weight | 236.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.027 (2) |

| b (Å) | 6.121 (1) |

| c (Å) | 17.524 (4) |

| β (°) | 103.79 (3) |

| Volume (ų) | 1148.7 (4) |

| Z | 4 |

Table 1: Crystal data and structure refinement for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Data sourced from Acta Crystallographica Section E. nih.gov

The hydrogen bonding geometry, specifically the donor-acceptor distances and angles of the N—H⋯N interactions, are critical in defining the strength and directionality of these bonds. While the precise geometric details of the N—H⋯N bonds are not detailed in the abstract, their role in forming chains is explicitly mentioned. nih.gov This chain formation is a common motif in the crystal engineering of nitroaniline derivatives, where the amino group acts as a hydrogen bond donor and the nitrogen atoms of adjacent molecules or the nitro group can act as acceptors.

Synthetic Methodologies and Preparative Routes for 3 4 Methylpiperazin 1 Yl 2 Nitroaniline

Strategies for Piperazine (B1678402) Ring Formation

The synthesis of the 1-methylpiperazine (B117243) moiety, a crucial component of the target molecule, can be achieved through several established routes. One common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at elevated temperatures and pressures, typically around 200 °C and 250 bar atamanchemicals.com. This process provides a direct route to N-methylpiperazine.

Another versatile approach begins with piperazine hexahydrate, which undergoes selective methylation atamanchemicals.com. A specific example of this is the reaction of piperazine hexahydrate with a mixture of formic acid and formaldehyde. The initial reaction is typically carried out at a moderate temperature of about 50 °C atamanchemicals.com.

A greener and more cost-effective synthesis has also been reported, starting from the aminolysis of dimethyl oxalate (B1200264) with N-methylethylenediamine to produce the intermediate 1-methylpiperazine-2,3-dione. This intermediate is subsequently hydrogenated using a Raney nickel catalyst at temperatures between 150-200°C and pressures of 3.0-5.0 MPa, leading to high-purity 1-methylpiperazine with reported yields of up to 95.11% chemicalbook.com.

Furthermore, 1-methylpiperazine can be synthesized from 1,4-dimethylpiperazine (B91421) through a transmethylation reaction in the presence of a catalyst, offering a method to convert a readily available starting material into the desired monosubstituted piperazine google.com.

Introduction of Nitro and Aniline (B41778) Moieties

The incorporation of the 2-nitroaniline (B44862) functionality onto the piperazine ring is a critical phase in the synthesis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. This is typically achieved through nitration reactions or nucleophilic aromatic substitution.

Nitration Reactions

The introduction of a nitro group onto an aniline ring is a well-established electrophilic aromatic substitution reaction. hopemaxchem.com The process generally involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid hopemaxchem.com. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile hopemaxchem.com.

However, the direct nitration of aniline can be challenging due to the strong activating nature of the amino group, which can lead to over-nitration and the formation of multiple isomers hopemaxchem.com. To achieve better regioselectivity, the amino group is often protected, for example, by acylation to form an acetanilide. This moderation of the amino group's activating effect allows for more controlled nitration. Subsequent hydrolysis removes the protecting group to yield the desired nitroaniline chempanda.com.

In the context of synthesizing precursors for the target compound, the nitration of a substituted aniline, such as 3-chloroaniline (B41212), is a relevant example. The synthesis of 5-chloro-2-nitroaniline (B48662) from 3-chloroaniline involves formylation, followed by nitration with a mixture of nitric acid and acetic anhydride (B1165640) at a controlled temperature of 0-5 °C, and finally hydrolysis chemicalbook.comgoogle.compatsnap.com. This multi-step approach ensures the desired regiochemistry.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming the C-N bond between the piperazine ring and the nitroaniline moiety. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, on the aromatic ring, which activates the ring towards nucleophilic attack kochi-tech.ac.jp. The reaction typically involves a leaving group, such as a halogen, on the aromatic substrate.

A key synthetic route to this compound involves the reaction of a halogenated 2-nitroaniline with 1-methylpiperazine. The most likely precursor for this reaction is a 3-halo-2-nitroaniline, such as 3-fluoro-2-nitroaniline (B1304211) or 3-chloro-2-nitroaniline (B1295001). The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which enhances the polarization of the C-F bond and facilitates nucleophilic attack nih.gov.

The synthesis of 3-fluoro-2-nitroaniline itself can be accomplished through various methods. While specific synthesis details for this particular isomer are not extensively documented in the provided results, the general synthesis of halogenated nitroanilines provides a template. For instance, the synthesis of 5-chloro-2-nitroaniline has been described from 3-chloroaniline via a three-step process of formylation, nitration, and hydrolysis google.compatsnap.com. A similar strategy could be envisioned for the synthesis of 3-chloro-2-nitroaniline starting from an appropriate precursor. The synthesis of 2-methyl-3-fluoro-6-nitroaniline has been achieved by nitrating 2-methyl-3-fluoroaniline with concentrated nitric acid in acetic anhydride, followed by hydrolysis patsnap.com.

Once the 3-halo-2-nitroaniline precursor is obtained, it can be reacted with 1-methylpiperazine in a suitable solvent. The reaction of 1-methylpiperazine with 1-chloro-4-methoxy-benzene serves as an analogous example of such a nucleophilic aromatic substitution atamanchemicals.com.

Multi-step Synthetic Sequences

Synthesis of 1-Methylpiperazine : This can be achieved via one of the methods described in section 3.1.

Synthesis of a 3-Halo-2-nitroaniline Precursor : This would likely involve the nitration of a corresponding 3-haloaniline. For example, starting with 3-fluoroaniline, a protected nitration followed by deprotection would yield 3-fluoro-2-nitroaniline.

Nucleophilic Aromatic Substitution : The final step involves the reaction of the 3-halo-2-nitroaniline with 1-methylpiperazine. This SNAr reaction, likely carried out in a polar aprotic solvent and potentially with the addition of a base to neutralize the generated hydrohalic acid, would yield the final product, this compound.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of the reactants and any catalysts or bases.

For the nucleophilic aromatic substitution step, the choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

The reaction temperature also plays a significant role. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products. Therefore, the temperature must be carefully controlled to find a balance between reaction speed and selectivity.

The presence of a base is often necessary to scavenge the acid (e.g., HCl or HF) formed during the reaction. Common bases used include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine (B128534), diisopropylethylamine). The choice and amount of base can significantly impact the reaction outcome.

For the nitration step, controlling the temperature is paramount to prevent over-nitration and to influence the regioselectivity. The use of protecting groups on the aniline is a key optimization strategy to direct the nitration to the desired position and to avoid unwanted side reactions.

The following table summarizes key reaction parameters that are typically optimized in the synthesis of substituted nitroanilines via nucleophilic aromatic substitution:

| Parameter | Typical Conditions/Reagents | Rationale for Optimization |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Solvates intermediates, influences reaction rate and solubility of reactants. |

| Temperature | Room temperature to >100 °C | Balances reaction rate and selectivity; higher temperatures can lead to side products. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the acid byproduct, can influence reaction rate and prevent side reactions. |

| Leaving Group | F > Cl > Br > I | Fluorine is typically the most reactive leaving group in SNAr reactions. |

| Reactant Ratio | Slight excess of the amine nucleophile | Can drive the reaction to completion. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity suitable for its intended applications.

Solvent Systems

The choice of solvent is crucial for the successful synthesis of this compound. Polar aprotic solvents are generally preferred as they can effectively solvate the cationic species formed during the reaction, thereby facilitating the nucleophilic attack. Commonly employed solvent systems include:

1-Methyl-2-pyrrolidinone (NMP): This is a highly effective polar aprotic solvent for this type of transformation.

Dimethylformamide (DMF): Another widely used polar aprotic solvent that promotes the desired reaction. researchgate.net

Dimethyl sulfoxide (DMSO): Known for its high polarity and ability to accelerate nucleophilic aromatic substitution reactions.

Acetonitrile (CH₃CN): A polar nitrile solvent that can also be utilized. tdcommons.org

Alcohols: In some instances, alcohol solvents such as isopropyl alcohol may be used. researchgate.net

The selection of the solvent can influence the reaction rate and yield, and is often optimized based on the specific reactants and desired reaction conditions.

Temperature and Reaction Duration

The reaction temperature and duration are critical parameters that are interdependent and must be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

Typical reaction conditions are summarized in the table below:

| Starting Material (Isomer) | Solvent | Base | Temperature | Duration | Yield | Reference |

| 5-fluoro-2-nitroaniline | 1-methyl-pyrrolidin-2-one | Triethylamine | 100 °C | 16 h | 96% | mdpi.com |

| Substituted nitro chlorobenzene | Polar nonprotic solvent | Deacid reagent | 80-140 °C | 10-35 h | - | |

| 4-methylaniline (for isomer) | 1,4-dioxane | - | 90 °C | 6 h | 70-79% | prepchem.com |

| 3-bromomethyl-4-(3-nitrophenyl)-6-phenylpyridazine | Isopropyl alcohol | - | Reflux | 30 min | - | researchgate.net |

As indicated by the synthesis of the positional isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262), heating the reaction mixture to around 100°C for approximately 16 hours in 1-methyl-pyrrolidin-2-one with a base like triethylamine can lead to high yields. mdpi.com Generally, the temperature for these types of nucleophilic aromatic substitutions can range from 80°C to 140°C, with reaction times varying from several hours to over a day to drive the reaction to completion.

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of the amino, nitro, and 4-methylpiperazinyl groups on the aniline ring makes this compound a highly valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. This reactivity profile has been extensively exploited in the synthesis of a variety of biologically active molecules.

This compound and its isomers have been identified as key intermediates in the synthesis of:

Tyrosine Kinase Inhibitors: These are a class of targeted cancer therapies. For instance, the positional isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, is a known intermediate in the synthesis of novel tyrosine kinase inhibitors. nih.govpatsnap.com This highlights the importance of the substituted nitroaniline scaffold in the development of such drugs.

SIRT6 Inhibitors: Sirtuin 6 (SIRT6) is an enzyme that has emerged as a potential therapeutic target for metabolic diseases. The isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been reported as a potent SIRT6 inhibitor. tdcommons.orgprepchem.com The discovery and optimization of such inhibitors often rely on the availability of versatile intermediates like the title compound.

The general synthetic utility involves the reduction of the nitro group to an amine, which then participates in subsequent coupling reactions to build the final, more complex drug molecule. This two-step sequence—nucleophilic substitution followed by reduction—is a common and powerful strategy in medicinal chemistry.

Chemical Reactivity and Derivatization Strategies of 3 4 Methylpiperazin 1 Yl 2 Nitroaniline

Reactivity of the Nitro Functional Group

The nitro group attached to the aromatic ring is a key functional group that strongly influences the molecule's electronic properties and provides a handle for significant structural transformations. It is a powerful electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic substitution and activating it for nucleophilic substitution, although the latter is less common without a suitable leaving group at an ortho or para position. The most prominent reaction of the aryl nitro group is its reduction.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in 3-(4-Methylpiperazin-1-yl)-2-nitroaniline to the corresponding amino derivative, 3-(4-methylpiperazin-1-yl)benzene-1,2-diamine, is a synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic character of the aromatic ring. A variety of reagents and conditions can be employed to achieve this reduction, a common and well-established process for aryl nitro compounds. wikipedia.orgchemeurope.com

The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups. Common methods for the reduction of aromatic nitro compounds to anilines include: wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.orgchemeurope.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). youtube.com The reaction with tin and HCl, for instance, proceeds in two steps: the initial reduction followed by the addition of a base to deprotonate the resulting ammonium (B1175870) salt and yield the neutral amine. youtube.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org These reagents are particularly useful for the selective reduction of one nitro group in a polynitro compound. stackexchange.com

The following table summarizes common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Description |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation is a clean and efficient method, often providing high yields. wikipedia.orgchemeurope.com |

| Fe / HCl or Acetic Acid | An economical and widely used industrial method for nitro group reduction. wikipedia.orgchemeurope.com |

| Sn / HCl | A classical laboratory method for the reduction of nitroarenes. youtube.com |

| Na₂S₂O₄ (Sodium Dithionite) | A versatile reducing agent that can be used in aqueous solutions. wikipedia.org |

| Na₂S / (NH₄)₂S | Often used for selective reduction in polynitroaromatic compounds. stackexchange.com |

Reactivity of the Aniline (B41778) Functional Group

The aniline functional group in this compound consists of a primary amine attached directly to the aromatic ring. Its reactivity is significantly modulated by the presence of the ortho-nitro group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, but this effect is countered by the strong electron-withdrawing nature of the adjacent nitro group.

Key reactions involving the aniline group include:

Acylation: The primary amine can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer or related reactions.

N-Alkylation: While direct alkylation can be challenging to control and may lead to overalkylation, it is a possible derivatization route under specific conditions.

The presence of the intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the nitro group, as observed in its crystal structure, can influence the amine's reactivity by affecting the availability of the lone pair and increasing steric hindrance around the nitrogen atom. nih.govnih.gov

Reactivity of the Piperazine (B1678402) Moiety

The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is a tertiary arylamine, and its lone pair participates in the resonance of the benzene ring, making it less nucleophilic. In contrast, the nitrogen at position 4 is a tertiary aliphatic amine (N-methylated), which retains its basic and nucleophilic character. This N-methylated nitrogen is the primary site for derivatization on the piperazine moiety.

Nucleophilic Substitution Reactions on the Piperazine Ring

The term "nucleophilic substitution on the piperazine ring" typically refers to reactions where the nitrogen atoms of the piperazine act as nucleophiles. The synthesis of the parent compound itself is a prime example of this reactivity. This compound is synthesized via a nucleophilic aromatic substitution reaction where the secondary amine of 1-methylpiperazine (B117243) attacks the electron-deficient aromatic ring of a precursor like 5-fluoro-2-nitroaniline, displacing the fluoride (B91410) leaving group. yzqyyykj.com This highlights the strong nucleophilic character of the piperazine nitrogen. Once incorporated into the final structure, further reactions of this type are less common unless the aromatic ring is further activated or a different part of the molecule is modified to facilitate it.

Derivatization through Alkylation or Acylation

The most accessible site for further derivatization on the piperazine moiety is the tertiary amine nitrogen (N-4).

Alkylation: This nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge onto the piperazine ring and can be used to modify the solubility and biological properties of the molecule.

Acylation: Acylation does not occur at the tertiary N-4 nitrogen. However, the aniline nitrogen can be readily acylated as described in section 4.2.

Electrophilic and Nucleophilic Properties of the Compound

Nucleophilic Centers:

Aniline Nitrogen: The primary amine is a nucleophilic center, although its reactivity is diminished by the adjacent electron-withdrawing nitro group.

Piperazine N-4 Nitrogen: The tertiary aliphatic amine is the most basic and nucleophilic site in the molecule, readily participating in reactions with electrophiles like protons and alkylating agents.

Electrophilic Centers:

Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the ring susceptible to attack by strong nucleophiles, potentially leading to nucleophilic aromatic substitution if a suitable leaving group were present at an activated position.

Nitro Group: The nitrogen atom of the nitro group is highly electrophilic and is the site of attack by reducing agents.

The crystal structure reveals an intramolecular hydrogen bond between the aniline N-H and the nitro O, which forms a stable six-membered ring (S(6) ring motif). nih.govnih.gov This interaction influences the compound's conformation and can modulate the reactivity of both the aniline and nitro groups by restricting their rotational freedom and altering electron density.

Computational and Theoretical Studies on 3 4 Methylpiperazin 1 Yl 2 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-(4-methylpiperazin-1-yl)-2-nitroaniline. These theoretical studies provide a microscopic understanding of the molecule's behavior. researchgate.netresearchgate.net DFT has been utilized to investigate the regioselectivity of related 2-nitroanilines, indicating that such computational approaches can effectively predict reaction sites. univ-biskra.dz

Electronic Structure and Molecular Orbitals

The molecular structure of this compound is represented by the chemical formula C₁₁H₁₆N₄O₂ and a molecular weight of 236.27 g/mol . smolecule.com DFT calculations illuminate the electronic characteristics of the compound, which are typical for nitroaniline derivatives. smolecule.com These calculations often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related nitroaniline compounds, studies show that the energy gap between HOMO and LUMO is a critical factor in determining molecular reactivity and stability. researchgate.net The electronic transitions, such as the π→π* transition from HOMO to LUMO, often involve intramolecular charge transfer, a key feature of "push-pull" molecules like nitroanilines where electron-donating (amino) and electron-withdrawing (nitro) groups are connected by a π-conjugated system. chemrxiv.org

Spectroscopic Property Prediction and Validation

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules like this compound. For similar nitroaniline systems, TD-DFT calculations have successfully predicted electronic absorption spectra, identifying strong electronic transitions characterized by charge transfer bands. smolecule.com These theoretical predictions suggest that charge transfer bands for related derivatives appear around 3.5 eV, a finding that aligns with experimental observations. smolecule.com Such validation between theoretical predictions and experimental data underscores the accuracy and utility of computational models in understanding the spectroscopic behavior of these compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interaction with biological macromolecules over time. These simulations have been applied to this compound and its analogs to investigate their binding stability with protein targets. univ-biskra.dz For instance, MD simulations have revealed that the compound forms stable interactions within the binding pocket of Sirtuin 6 (SIRT6). univ-biskra.dz The general purpose of MD simulations in this context is to refine the static poses obtained from molecular docking and to assess the stability of the ligand-protein complex, providing a more realistic representation of the interactions in a dynamic physiological environment. chemrxiv.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies have been crucial in elucidating its binding mechanism as a potent inhibitor of SIRT6, a NAD+-dependent deacetylase. smolecule.com These studies show that the compound fits into the SIRT6 active site, with the methyl group on the piperazine (B1678402) ring enhancing hydrophobic interactions and the nitroaniline portion contributing to the stability of the enzyme-inhibitor complex via hydrogen bonding. smolecule.com

The inhibitory activity has been quantified experimentally, validating the computational models. The compound exhibits significant inhibitory potency against SIRT6, with binding affinity confirmed through multiple biophysical assays. nih.gov Molecular docking simulations with the SIRT6 protein (PDB ID: 3K35) revealed high binding affinity, characterized by favorable scoring values and the formation of several non-covalent interactions with key amino acid residues in the active site. univ-biskra.dz

| Parameter | Value | Method |

|---|---|---|

| IC₅₀ | 4.93 µM | Fluor de Lys (FDL) assay |

| K_D | 9.76 µM | Surface Plasmon Resonance (SPR) |

| K_D | 10 µM | Isothermal Titration Calorimetry (ITC) |

Furthermore, the compound demonstrates high selectivity for SIRT6. It shows no significant inhibitory activity against other histone deacetylases (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM, indicating a selectivity of over 40-fold. nih.gov This specificity is attributed to the unique structural features of the SIRT6 binding pocket. smolecule.com

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov While it is not explicitly stated that this compound was discovered through a virtual screening campaign, its identification as a potent and selective SIRT6 inhibitor makes it a "promising lead compound". nih.gov Lead compounds are starting points for further chemical optimization in a drug discovery project. researchgate.net High-throughput virtual screening (HTVS) and even larger-scale ultra-high throughput virtual screening (uHTVS) are common methods for finding such leads. digitellinc.com These processes use scoring functions to rank molecules, followed by various filtering techniques to select the most promising candidates for experimental testing. digitellinc.com The discovery of this nitroaniline derivative serves as a basis for designing future virtual screens to find novel SIRT6 inhibitors. targetmol.com

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational methods are vital for elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. The discovery of a series of SIRT6 inhibitors based on the 1-phenylpiperazine (B188723) scaffold, with this compound being the most potent, is a direct outcome of SAR studies. nih.gov

Computational modeling provides insights into the specific structural features that govern this activity. For example, molecular docking studies have highlighted the importance of the methyl group on the piperazine ring for optimizing hydrophobic interactions within the SIRT6 binding site. smolecule.com This type of insight is crucial for guiding the design of new analogs with improved potency or other desirable properties. Quantitative Structure-Activity Relationship (QSAR) models are often developed to mathematically correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with inhibitory activity, providing a predictive tool for designing more effective compounds. ajchem-b.commdpi.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy landscape.

Detailed computational studies on the conformational analysis and energy landscapes of this compound are not extensively reported in the literature. However, insights can be drawn from the crystallographic data of the closely related isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262), which shares the same core structural fragments.

In the crystalline state of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, the piperazine ring adopts a stable chair conformation . nih.govnih.gov This is the most common and lowest energy conformation for piperazine and its derivatives, as it minimizes both angle strain and torsional strain. It is highly probable that the piperazine ring in this compound also predominantly exists in a chair conformation in solution and biological systems.

The relative orientation of the nitroaniline ring and the piperazine ring is another key conformational feature. In the crystal structure of the 5-isomer, the dihedral angle between the plane of the benzene (B151609) ring and the plane defined by the four carbon atoms of the piperazine ring is 12.17(3)°. nih.govnih.gov This indicates a nearly coplanar arrangement, which may be favored to maximize electronic conjugation or to facilitate intermolecular interactions in the crystal lattice. An intramolecular hydrogen bond between an amine hydrogen and an oxygen atom of the nitro group also helps to stabilize this conformation, forming an S(6) ring motif. nih.govnih.gov

The energy landscape of this compound would be characterized by several local energy minima corresponding to different stable conformations. The global minimum would represent the most stable conformation. Transitions between these conformations would proceed through higher-energy transition states. The key rotations influencing the conformational landscape are:

The bond connecting the piperazine nitrogen to the nitroaniline ring.

The bond connecting the methyl group to the other piperazine nitrogen.

The energy barriers for these rotations, along with the relative energies of the stable conformers, would dictate the molecule's flexibility and the population of different conformational states at a given temperature. While specific energy values are not available, theoretical calculations such as Density Functional Theory (DFT) could be employed to map out this energy landscape.

Table of Key Conformational Parameters (inferred from the isomer 5-(4-Methylpiperazin-1-yl)-2-nitroaniline)

| Parameter | Value | Reference |

| Piperazine Ring Conformation | Chair | nih.govnih.gov |

| Dihedral Angle (Benzene Ring - Piperazine C4 Plane) | 12.17 (3)° | nih.govnih.gov |

| Intramolecular Hydrogen Bonding | N-H···O (forms S(6) ring) | nih.govnih.gov |

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

Research into 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) has primarily centered on its capacity to inhibit certain enzymes, with detailed studies clarifying its potency, binding characteristics, and selectivity.

5-(4-Methylpiperazin-1-yl)-2-nitroaniline, identified as compound 6d in key studies, has been discovered as a potent inhibitor of Sirtuin 6 (SIRT6), a histone H3 deacetylase. bohrium.comsci-hub.stnih.gov Sirtuins are a class of NAD+-dependent lysine (B10760008) deacetylases that play crucial roles in various physiological processes. bohrium.comsci-hub.st The discovery of this compound's inhibitory effect on SIRT6 resulted from the screening of an in-house chemical library. sci-hub.st

The primary method used to quantify the inhibitory effect of 5-(4-methylpiperazin-1-yl)-2-nitroaniline on SIRT6 was the Fluor de Lys (FDL) assay. bohrium.comsci-hub.stnih.gov This fluorogenic assay is a standard tool for measuring the activity of deacetylase enzymes. nih.gov Through the FDL assay, the compound was determined to have a half-maximal inhibitory concentration (IC50) of 4.93 μM against SIRT6. bohrium.comsci-hub.stnih.gov

To further characterize the interaction between the compound and the SIRT6 enzyme, biophysical assays were employed to determine its binding affinity. bohrium.comsci-hub.stnih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding events. embl-hamburg.denicoyalife.comxantec.com

The SPR analysis yielded a dissociation constant (K D) value of 9.76 μM. bohrium.comsci-hub.stnih.gov Complementing this, ITC experiments, which directly measure the heat released or absorbed during a binding event, determined the K D to be 10 μM. bohrium.comsci-hub.stnih.gov These consistent results from two different biophysical methods confirm a direct binding interaction between 5-(4-methylpiperazin-1-yl)-2-nitroaniline and the SIRT6 enzyme. bohrium.comsci-hub.st

Table 1: SIRT6 Inhibition and Binding Affinity Data

| Assay Type | Parameter | Value (μM) | Reference |

|---|---|---|---|

| Fluor de Lys (FDL) | IC50 | 4.93 | bohrium.comsci-hub.stnih.gov |

| Surface Plasmon Resonance (SPR) | KD | 9.76 | bohrium.comsci-hub.stnih.gov |

A crucial aspect of characterizing an enzyme inhibitor is its selectivity. The selectivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline was evaluated against a broad panel of other histone deacetylases (HDACs), including class III sirtuins (SIRT1, SIRT2, SIRT3) and class I, II, and IV HDACs (HDAC1-11). bohrium.comsci-hub.stnih.gov

The results demonstrated that the compound is highly selective for SIRT6. bohrium.comsci-hub.st In the selectivity assays, 5-(4-methylpiperazin-1-yl)-2-nitroaniline showed no inhibitory activity against SIRT1-3 or HDAC1-11, even at concentrations up to 200 μM. bohrium.comsci-hub.stnih.gov

Table 2: Selectivity Profile of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

| Enzyme Family | Specific Enzymes Tested | Result at 200 μM | Reference |

|---|---|---|---|

| Sirtuins (Class III HDACs) | SIRT1, SIRT2, SIRT3 | No Inhibition | bohrium.comsci-hub.stnih.gov |

Based on the available scientific literature, there are no studies reporting on the urease inhibition activity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. Research on urease inhibitors has explored other chemical scaffolds such as pyridylpiperazine derivatives, benzoquinones, and thiourea. frontiersin.orgrsc.org

SIRT6 Inhibition and Deacetylase Activity Modulation

Receptor Interaction and Modulation

Currently, there is no published research detailing any interaction or modulation activity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline with specific biological receptors. The existing body of work focuses on its role as an enzyme inhibitor.

Serotonin (B10506) Receptor (e.g., 5-HT6R) Antagonism and Binding Affinity

Investigations into the biological targets of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline have not established it as a serotonin receptor antagonist. The primary focus of published research has been on its interaction with other enzyme systems, and as of now, there is no significant data available in the scientific literature detailing its binding affinity or antagonistic activity at the 5-HT6 serotonin receptor.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The potential antioxidant capabilities of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline have not been a primary subject of scientific inquiry. Consequently, there is a lack of available studies or data concerning its properties as an antioxidant or its efficacy in scavenging reactive oxygen species (ROS).

Antiproliferative Activity against Cancer Cell Lines

While various chemical compounds are screened for their effects on cancer cell proliferation, research on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline has been directed elsewhere. There is currently no published evidence to suggest it possesses antiproliferative activity against common cancer cell lines.

Specific in vitro testing of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline against cancer cell lines such as HeLa, A549, or HL-60 has not been reported in the available scientific literature. The compound's cytotoxic or antiproliferative efficacy against these or other cancer cell lines remains uncharacterized.

Mechanistic Investigation of Biological Effects

The principal mechanism of action identified for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is its role as a potent and selective inhibitor of SIRT6. nih.gov SIRT6 is an enzyme that plays a crucial role in cellular metabolism, genome stability, and inflammation by deacetylating histone H3. nih.gov The compound was identified as the most potent in a series of 1-phenylpiperazine (B188723) derivatives designed to inhibit this enzyme. nih.gov

Its inhibitory effect was quantified through multiple assays. In a Fluor de Lys (FDL) assay, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 4.93 μM against SIRT6. nih.gov Further biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), confirmed this binding, showing dissociation constants (KD) of 9.76 μM and 10 μM, respectively. nih.gov Notably, the compound exhibited high selectivity for SIRT6, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 μM. nih.gov

Table 1: SIRT6 Inhibition and Binding Affinity Data for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

| Assay Type | Parameter | Value |

|---|---|---|

| Fluor de Lys (FDL) Assay | IC50 | 4.93 μM |

| Surface Plasmon Resonance (SPR) | KD | 9.76 μM |

| Isothermal Titration Calorimetry (ITC) | KD | 10 μM |

Data sourced from Chen, X., et al. (2020) nih.gov

The inhibition of SIRT6 by 5-(4-Methylpiperazin-1-yl)-2-nitroaniline directly influences cellular metabolic processes, particularly glucose metabolism. nih.gov As SIRT6 is a known regulator of glucose homeostasis, its inhibition is a therapeutic strategy for conditions like type 2 diabetes. nih.gov By inhibiting SIRT6, the compound triggers downstream effects that alter how cells uptake and utilize glucose. nih.gov

A key mechanistic insight into the compound's activity is its effect on gene expression, specifically its ability to increase the levels of glucose transporter 1 (GLUT-1). nih.gov In a mouse model of type 2 diabetes, administration of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline led to a significant increase in GLUT-1 levels. nih.gov This upregulation of GLUT-1, a primary transporter responsible for glucose uptake into cells, consequently leads to a reduction in blood glucose levels. nih.gov This finding directly links the compound's enzymatic inhibition to a tangible change in gene expression and a subsequent physiological outcome. nih.gov

Applications in Chemical Biology and Drug Discovery

Development of Enzyme Inhibitors (e.g., SIRT6 Inhibitors)

The 1-phenylpiperazine (B188723) framework is central to a class of newly discovered inhibitors for Sirtuin 6 (SIRT6). bohrium.com SIRT6 is a histone deacetylase enzyme linked to multiple physiological processes, including DNA repair, genomic stability, and metabolism. bohrium.com Its role as a corepressor for the transcription factor Hif1α makes it a potential target for metabolic diseases like diabetes. bohrium.com

Research has identified 3-(4-Methylpiperazin-1-yl)-2-nitroaniline as a potent inhibitor of the SIRT6 enzyme. smolecule.com Studies have demonstrated that the compound exhibits an IC50 value of 4.93 μM against SIRT6, indicating its potential for development in treating metabolic disorders. smolecule.com While detailed binding studies have been published on its close structural isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262), the shared core structure underscores the therapeutic potential of this chemical class. bohrium.com

Table 1: In Vitro Activity of the Phenylpiperazine Nitroaniline Scaffold Against SIRT6

| Compound Name | Assay Type | Measurement | Value (μM) | Citation |

|---|---|---|---|---|

| This compound | Enzyme Inhibition | IC50 | 4.93 | smolecule.com |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Fluor de Lys (FDL) | IC50 | 4.93 | bohrium.com |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Surface Plasmon Resonance (SPR) | K_D | 9.76 | bohrium.com |

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Isothermal Titration Calorimetry (ITC) | K_D | 10 | bohrium.com |

IC50: Half-maximal inhibitory concentration. K_D: Dissociation constant.

Lead Compound Identification and Optimization

The discovery of potent enzyme inhibitors like those based on the phenylpiperazine scaffold often begins with high-throughput screening of chemical libraries. bohrium.com In the case of the related SIRT6 inhibitors, a screening of approximately 2000 compounds identified an initial hit, 1-(4-nitrophenyl)piperazine (B103982), which had an IC50 value of 35 μM. bohrium.com

This "hit" compound subsequently underwent a process of lead optimization, where its chemical structure was systematically modified to improve potency and other pharmacological properties. This structure-activity relationship (SAR) study focused on three key regions of the molecule. The optimization process ultimately led to the identification of the amino-substituted nitroaniline derivative as the most potent compound in the series. bohrium.com

Table 2: Summary of Lead Optimization for the 1-Phenylpiperazine Scaffold

| Modified Region | Structural Change | Effect on SIRT6 Inhibitory Activity | Citation |

|---|---|---|---|

| Region I (Piperazine) | Substitution at the 1-H position with a methyl group. | Improved activity. | bohrium.com |

| Region III (Phenyl Ring) | Introduction of smaller subgroups (e.g., -OH, -CF3, -NH2). | Enhanced activity compared to the parent compound. | bohrium.com |

| Region III (Phenyl Ring) | Introduction of an amino (-NH2) group at the R3 position. | Resulted in the most potent compound of the series. | bohrium.com |

Design of Receptor Ligands

The phenylpiperazine scaffold is not only useful for enzyme inhibitors but also serves as a template for designing ligands that target specific receptors in the central nervous system (CNS). nih.govnih.govmdpi.com The 5-hydroxytryptamine(6) (5-HT6) receptor, found almost exclusively in the brain, is a promising target for treating cognitive disorders. nih.gov Medicinal chemistry efforts have utilized "scaffold hopping" from known ligands to create novel, patentable structures with high selectivity for the 5-HT6 receptor. nih.gov Derivatives based on a 1,3,5-triazine-piperazine core have shown high affinity for the 5-HT6 receptor, demonstrating the versatility of the piperazine (B1678402) motif in designing receptor-specific agents. mdpi.com

Contribution to Medicinal Chemistry as a Scaffold for Novel Therapeutic Agents

The piperazine ring is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow it to interact with a wide range of biological targets. researchgate.netnih.gov The arylpiperazine structure, in particular, is a fundamental component in many drugs, especially those targeting the CNS and cancer. mdpi.com The this compound structure is a prime example of this scaffold, serving as a key building block for creating diverse pharmacological agents. smolecule.comresearchgate.net Its utility is demonstrated in the development of new classes of inhibitors and other therapeutic molecules. bohrium.comnih.gov

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

Beyond its direct biological activity, this compound functions as a crucial synthetic intermediate for producing more complex pharmaceutical compounds. smolecule.com The presence of reactive functional groups—the nitro and aniline (B41778) moieties—allows for further chemical modifications, such as reduction of the nitro group to an amine or substitution reactions on the piperazine ring. smolecule.com This chemical reactivity makes it a valuable precursor in multi-step synthetic pathways aimed at creating novel drugs.

Precursor for Tyrosine Kinase Inhibitors

A significant application of this compound is as an intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). google.com TKIs are a critical class of targeted cancer therapies that interfere with specific signaling pathways essential for tumor growth and proliferation. google.com The arylpiperazine motif is a common feature in many approved TKI drugs. mdpi.com The structural framework of this compound provides a necessary component for building the final complex structure of certain novel tyrosine kinase inhibitors, highlighting its importance in the pipeline of modern oncology drug development.

Future Research Directions and Translational Potential

The compound 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, identified in research as a potent and selective inhibitor of Sirtuin 6 (SIRT6), holds significant promise as a lead compound for drug discovery, particularly in the context of metabolic diseases like type 2 diabetes. bohrium.comnih.govsci-hub.st Its development from a library screening hit to a validated inhibitor with cellular activity underscores its potential. bohrium.comsci-hub.st However, realizing its full translational potential requires further focused research across several key areas.

Q & A

Q. What are the standard synthetic routes for 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, and how is its purity validated?

The compound is synthesized via nucleophilic aromatic substitution between 3-chloro-2-nitroaniline and 1-methylpiperazine under reflux conditions. The reaction proceeds in high yield (quantitative in some cases) and is monitored by TLC. Post-synthesis, purification is achieved via column chromatography (CH₂Cl₂/EtOH, 9:1). Purity and structural confirmation are validated using LCMS (observed [M+H]⁺ at 237.1) and NMR spectroscopy. Key NMR signals include δ 2.32 ppm (s, 3H, CH₃ of piperazine), 6.38 ppm (d, J = 8.1 Hz, aromatic H), and 7.11 ppm (t, J = 8.1 Hz, aromatic H) .

Q. How is the crystal structure of this compound determined, and what software is employed?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation in ethanol. Data collection uses an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation. The structure is solved using SHELXS (direct methods) and refined with SHELXL (full-matrix least-squares). Mercury software visualizes the monoclinic P21/c space group (a = 11.027 Å, b = 6.121 Å, c = 17.524 Å, β = 103.79°). Hydrogen bonding between NH₂ and nitro groups stabilizes the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.38–7.11 ppm, piperazine carbons at δ 46.1–55.1 ppm).

- IR Spectroscopy : Identifies NH₂ stretches (~3383 cm⁻¹) and nitro group vibrations (~1511 cm⁻¹).

- LCMS : Validates molecular weight (theoretical [M+H]⁺ = 237.1; observed 237.0) .

Advanced Research Questions

Q. How does this compound serve as an intermediate in drug discovery?

The compound is a precursor for tyrosine kinase inhibitors and benzimidazole derivatives. For example, microwave-assisted condensation with aldehydes yields 2-substituted benzimidazoles with radical scavenging (ABTS⁺/DPPH IC₅₀ < 10 μM) and α-glucosidase inhibitory activity (superior to acarbose). The piperazine moiety enhances binding affinity to biological targets like SIRT6 and LRH-1 receptors .

Q. What role does the piperazine substituent play in modulating the compound’s physicochemical properties?

The 4-methylpiperazine group increases solubility in polar solvents (e.g., DMF, methanol) and influences logP (predicted ~1.2). Its electron-donating nature stabilizes the nitroaniline moiety, affecting redox behavior and reactivity in subsequent derivatization (e.g., catalytic hydrogenation to diaminobenzene intermediates) .

Q. How can computational tools aid in studying intermolecular interactions in its crystal lattice?

Mercury’s Materials Module analyzes packing motifs, revealing NH···O hydrogen bonds (2.89 Å) between NH₂ and nitro groups. Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate with experimental bond lengths (<0.01 Å deviation). ConQuest and Mogul validate geometric parameters against the Cambridge Structural Database (CSD) .

Q. What strategies optimize the synthesis of derivatives for high-throughput screening?

- Parallel Synthesis : Use this compound as a core scaffold for Suzuki couplings or Ullmann reactions.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., benzimidazole synthesis in 20 min at 120°C).

- Automated Purification : Combines flash chromatography with LCMS-triggered fraction collection .

Methodological Considerations

Q. How are data inconsistencies in crystallographic refinement resolved?

Discrepancies in thermal parameters or occupancy are addressed using:

- SHELXL Constraints : Isotropic refinement for disordered atoms.

- TWIN/BASF Commands : For twinned crystals (rare but observed in high-symmetry space groups).

- Rigorous R-Factor Analysis : Acceptable thresholds: R₁ < 0.05 for I > 2σ(I), wR₂ < 0.15 .

Q. What precautions are necessary during catalytic hydrogenation of the nitro group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.